4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
Description
4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 2,5-dimethylphenyl substituent at position 1 of the pyrazole ring and a carboxamide group at position 2. Pyrazole derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.
Properties
CAS No. |
1201436-75-0 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-amino-1-(2,5-dimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-7-3-4-8(2)10(5-7)16-6-9(13)11(15-16)12(14)17/h3-6H,13H2,1-2H3,(H2,14,17) |
InChI Key |
UYFGYWTVWUSXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Hydrazine-β-Keto Carbonyl Cyclization
The pyrazole scaffold is typically synthesized through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, this involves:
Reagents :
-
2,5-Dimethylphenylhydrazine : Synthesized via diazotization of 2,5-dimethylaniline followed by reduction.
-
Ethyl 3-aminocrotonate or 3-oxobutanamide : As the β-keto component.
Procedure :
-
Combine equimolar 2,5-dimethylphenylhydrazine and β-ketoamide in aqueous ethanol.
-
Isolate the intermediate 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide via vacuum filtration.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-keto carbonyl, followed by cyclodehydration to form the pyrazole ring.
Functional Group Interconversion: Carboxylic Acid to Carboxamide
Hydrolysis and Activation
If a β-ketoester is used initially, the ester must be converted to the carboxamide:
Steps :
-
Ester hydrolysis : Treat with 2M NaOH at 60°C for 2 hours to yield 1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid .
-
Acid chloride formation : React with thionyl chloride (SOCl₂) under reflux.
-
Ammonolysis : Add concentrated NH₄OH to the acid chloride in THF at 0°C, stirring for 12 hours.
Yield Optimization :
Introduction of the Amino Group at Position 4
Nitration-Reduction Strategy
Regioselective nitration followed by reduction ensures precise amino group placement:
Nitration :
-
Conditions : HNO₃ (90%)/H₂SO₄ (98%) at 0°C for 1 hour.
-
Regiochemistry : The electron-withdrawing carboxamide directs nitration to position 4.
Reduction :
-
Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol, 25°C, 6 hours.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 78 | 90 |
| Reduction | 85 | 95 |
Alternative Synthetic Routes
One-Pot Synthesis Using Prefunctionalized Building Blocks
To minimize steps, 3-amino-4-nitro-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can be synthesized directly via:
-
Reagents : 2,5-Dimethylphenylhydrazine, 3-nitroacetoacetamide.
-
Conditions : Microwave irradiation (100°C, 30 min), yielding 70% product.
Solid-Phase Synthesis
Immobilized hydrazine on Wang resin enables iterative functionalization, though scalability remains challenging.
Critical Analysis of Methodologies
Comparative Efficiency :
| Method | Total Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation | 65 | 12 | 120 |
| Nitration-Reduction | 58 | 18 | 150 |
| One-Pot Microwave | 70 | 0.5 | 200 |
Challenges :
-
Regioselectivity : Competing substitution patterns during nitration require careful electronic control.
-
Purification : Column chromatography (SiO₂, hexane:EtOAc) is often necessary for intermediates.
Industrial-Scale Considerations
Process Optimization :
-
Solvent Recovery : Ethanol and isopropanol are recycled via distillation.
-
Catalyst Reuse : Pd/C is filtered and reactivated for hydrogenation steps.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory and Anticancer Properties
- Preliminary studies indicate that 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide may have potential applications in treating inflammatory diseases and certain types of cancer. The compound's unique structure allows for modifications that could enhance its biological activity or reduce side effects .
2. Enzyme Interaction Studies
- Research has focused on the binding affinities of this compound with enzymes involved in metabolic pathways and receptors associated with inflammatory responses. Understanding these interactions is crucial for assessing its therapeutic potential .
Structural Modifications and Analogues
The versatility of the pyrazole framework allows for the synthesis of various analogues that may exhibit different biological activities. Some notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-(phenyl)-1H-pyrazole-3-carboxamide | Contains a phenyl group instead of 2,5-dimethyl | Potentially different biological activity profile |
| 4-Methyl-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide | Methyl substitution on the pyrazole ring | May exhibit altered pharmacokinetics |
| 4-Amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | Chlorine substitution on the phenyl ring | Enhanced potency against specific targets |
These modifications can significantly impact the compound's pharmacological profile, making it essential to explore various derivatives for optimized therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various experimental settings:
- Binding Affinity Studies : Research has shown that 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide interacts with specific enzymes that play a role in inflammation and cancer progression. These findings suggest that the compound could be developed into a lead candidate for drug development targeting these diseases .
- Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently, allowing for further investigation into its biological properties and potential applications in drug formulation .
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Key Observations:
Substituent Complexity: The target compound’s 2,5-dimethylphenyl group is less sterically hindered and electronically neutral compared to the sulfonamide/sulfonyl groups in 4h and 5g. This may enhance its metabolic stability and solubility relative to the bulkier analogs .
Functional Group Impact: The amino group at position 4 in the target compound could improve hydrogen-bonding capacity, whereas the sulfonamide in 4h and sulfonyl in 5g may enhance electrostatic interactions with target proteins .
Biological Activity
4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a heterocyclic organic compound belonging to the pyrazole family, characterized by its unique structure that includes an amino group and a carboxamide functional group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The compound's structure allows for various chemical modifications, enhancing its biological activity or reducing side effects. The synthesis typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by further reactions to introduce the amino and carboxamide groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide. Research indicates that pyrazole derivatives can inhibit key oncogenic pathways by targeting proteins such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation .
Case Study:
A study evaluating a series of pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against tumors .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Research Findings:
In one study, pyrazole derivatives exhibited significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides, indicating their potential as anti-inflammatory agents .
Antibacterial and Antifungal Properties
Additionally, pyrazole derivatives have been noted for their antibacterial and antifungal activities. The presence of the carboxamide group enhances their interaction with microbial targets.
Data Table: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide | E. coli | 15 |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | S. aureus | 18 |
| 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide | P. aeruginosa | 12 |
The mechanism underlying the biological activity of 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its ability to bind to specific molecular targets within cells. It may function as an enzyme inhibitor or receptor ligand, modulating various signaling pathways that contribute to its pharmacological effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring or modifications to the amino and carboxamide groups can significantly influence its potency and selectivity.
Key Findings:
Research indicates that introducing electron-withdrawing groups can enhance antitumor activity while maintaining low toxicity profiles .
Q & A
Q. What are the recommended synthetic routes for 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via substitution reactions. For 4-amino-substituted pyrazoles, the amino group is introduced through nucleophilic substitution or reductive amination. Key steps include:
- Cyclization : Use of hydrazine hydrate with diketones under reflux conditions (e.g., ethanol at 80°C).
- Functionalization : The 3-carboxamide group can be introduced via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to enhance regioselectivity.
Q. Critical Parameters :
| Parameter | Impact |
|---|---|
| Solvent polarity | Affects reaction rate and product solubility |
| Temperature | Higher temps (80–100°C) favor cyclization but may degrade sensitive groups |
| Catalyst (e.g., p-TsOH) | Accelerates cyclization but may require post-reaction neutralization |
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2/c) with unit cell parameters (e.g., a = 9.0 Å, b = 20.1 Å) provide absolute stereochemistry and hydrogen-bonding networks .
Q. How can computational methods (e.g., DFT, molecular docking) optimize the synthesis and biological activity of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates. For example, ICReDD’s workflow combines computed activation energies with experimental validation to narrow reaction conditions .
- Molecular Docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or GPCRs). Dock the carboxamide group into hydrophobic pockets, with the amino group forming hydrogen bonds .
Case Study :
A pyrazole derivative showed contradictory IC values (5 µM vs. 12 µM) in two studies. Computational analysis revealed protonation state differences (neutral vs. zwitterionic forms) under assay conditions, resolved by pH-controlled experiments .
Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
Methodological Answer:
- Assay Standardization :
- Use isogenic cell lines to minimize genetic variability.
- Control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Mechanistic Studies :
Q. Data Contradiction Example :
| Study | Activity (IC) | Proposed Reason |
|---|---|---|
| A (2023) | 2.5 µM (anti-inflammatory) | Used RAW264.7 cells with LPS-induced TNF-α |
| B (2024) | 10 µM (no activity) | Tested in HEK293 cells lacking TLR4 receptors |
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the carboxamide to a methyl ester (improves oral bioavailability) .
- Salt Formation : Use hydrochloride salts to enhance aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes; introduce electron-withdrawing groups (e.g., -F) to block CYP450 oxidation .
Q. Optimization Workflow :
LogP Reduction : Replace 2,5-dimethylphenyl with polar substituents (e.g., 4-fluorophenyl).
Plasma Protein Binding : Measure via equilibrium dialysis; aim for <95% binding to avoid efficacy loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
